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Imatinib, sold under the brand name Gleevec among others, is a pioneering tyrosine kinase

inhibitor that has revolutionized the treatment of specific cancers.[1][2] This document provides

a comprehensive technical overview of its chemical structure, physicochemical and

pharmacokinetic properties, mechanism of action, and detailed experimental protocols for its

characterization.

Chemical Structure and Physicochemical Properties
Imatinib is a 2-phenylaminopyrimidine derivative.[1][3] Its chemical structure is characterized by

a pyridine and a pyrimidine ring system linked to a benzamide moiety, which in turn is

connected to a N-methylpiperazine group.[4] The IUPAC name for Imatinib is 4-[(4-

methylpiperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-

yl]amino}phenyl)benzamide.[1]

Table 1: Physicochemical Properties of Imatinib

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b10860395?utm_src=pdf-interest
https://en.wikipedia.org/wiki/Imatinib
https://www.drugs.com/imatinib.html
https://en.wikipedia.org/wiki/Imatinib
https://iv.iiarjournals.org/content/invivo/19/1/77.full.pdf
https://scispace.com/pdf/the-structure-of-the-leukemia-drug-imatinib-bound-to-human-4jft9ecu7o.pdf
https://en.wikipedia.org/wiki/Imatinib
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10860395?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

Molecular Formula C29H31N7O [5][6]

Molecular Weight 493.60 g/mol [5][6]

CAS Registry Number 152459-95-5 [1][5][6]

Melting Point 211-213 °C [6]

pKa pKa1 8.07; pKa2 3.73 [6]

Solubility (Mesylate)
>100 g/L (pH 4.2), 49 mg/L (pH

7.4)
[6]

Pharmacokinetic Properties
Imatinib is administered orally and is well-absorbed, with a high bioavailability that is not

significantly affected by food.[7] It is primarily metabolized in the liver by the cytochrome P450

enzyme system, with CYP3A4 being the main isoenzyme involved.[7][8]

Table 2: Pharmacokinetic Properties of Imatinib
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Property Value Reference

Bioavailability 98% [7][8]

Time to Peak Plasma

Concentration (Tmax)
2 to 4 hours [8][9]

Plasma Protein Binding
~95% (mainly to albumin and

α1-acid glycoprotein)
[7][8]

Metabolism Primarily by CYP3A4 [7][10][11]

Major Active Metabolite
N-desmethyl derivative

(CGP74588)
[8][10]

Elimination Half-Life

Approximately 18 hours

(Imatinib), 40 hours

(CGP74588)

[1][12]

Excretion
Predominantly via bile in feces

(~5:1 fecal to urinary ratio)
[7]

Mechanism of Action and Signaling Pathways
Imatinib functions as a specific inhibitor of a select number of tyrosine kinase enzymes.[1][13]

In Chronic Myeloid Leukemia (CML), it targets the Bcr-Abl tyrosine kinase, an abnormal fusion

protein created by the Philadelphia chromosome translocation.[13][14] Imatinib binds to the

ATP-binding site of the Bcr-Abl kinase domain, locking it in an inactive conformation.[1][13] This

competitive inhibition prevents the transfer of phosphate from ATP to tyrosine residues on its

substrates, thereby blocking downstream signaling pathways that lead to uncontrolled cell

proliferation and resistance to apoptosis.[13][14]

Besides Bcr-Abl, Imatinib also potently inhibits the receptor tyrosine kinases c-Kit and platelet-

derived growth factor receptor (PDGF-R), making it an effective treatment for gastrointestinal

stromal tumors (GIST).[1][7][14] The inhibition of these kinases disrupts signaling cascades

including the Ras/Raf, JAK/STAT, and PI3K/Akt pathways.[15][16][17]
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Caption: BCR-ABL signaling pathway and the inhibitory action of Imatinib.
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Experimental Protocols
Cell Viability (MTT) Assay for IC50 Determination
This protocol outlines a generalized method for determining the half-maximal inhibitory

concentration (IC50) of Imatinib against a Bcr-Abl positive cell line, such as K562.[18]

1. Cell Culture:

Culture a Bcr-Abl positive cell line (e.g., K562) in RPMI-1640 medium supplemented with
10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[18]
Maintain cells in a humidified incubator at 37°C with 5% CO2.[18]

2. Compound Preparation:

Prepare a 10 mM stock solution of Imatinib in dimethyl sulfoxide (DMSO).[18]
Perform serial dilutions in the culture medium to achieve a range of desired concentrations
(e.g., 0.01 µM to 10 µM).[18]

3. Assay Procedure:

Seed approximately 5,000 cells per well in a 96-well plate.[18]
Allow the cells to adhere overnight.[18]
Remove the existing medium and add 100 µL of the medium containing the various Imatinib
concentrations. Include a vehicle control (DMSO) and a no-cell blank.[18]
Incubate the plate for 72 hours at 37°C.[18]
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 4
hours.[18]
Add 100 µL of a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and
incubate overnight to dissolve the formazan crystals.[18]

4. Data Analysis:

Measure the absorbance at 570 nm using a microplate reader.[18]
Normalize the data to the vehicle control and plot cell viability against the logarithm of the
Imatinib concentration.[18]
Calculate the IC50 value using a non-linear regression analysis (e.g., four-parameter logistic
curve fit).[18]
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node_start [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF",

label="Start"]; node_culture [fillcolor="#F1F3F4",

fontcolor="#202124", label="1. Culture K562 Cells"]; node_seed

[fillcolor="#F1F3F4", fontcolor="#202124", label="2. Seed Cells in 96-

Well Plate"]; node_prepare [fillcolor="#FBBC05", fontcolor="#202124",

label="3. Prepare Imatinib Dilutions"]; node_treat

[fillcolor="#FBBC05", fontcolor="#202124", label="4. Treat Cells with

Imatinib"]; node_incubate_72h [fillcolor="#FBBC05",

fontcolor="#202124", label="5. Incubate for 72 hours"]; node_mtt

[fillcolor="#34A853", fontcolor="#FFFFFF", label="6. Add MTT

Reagent"]; node_incubate_4h [fillcolor="#34A853", fontcolor="#FFFFFF",

label="7. Incubate for 4 hours"]; node_solubilize

[fillcolor="#34A853", fontcolor="#FFFFFF", label="8. Add

Solubilization Buffer"]; node_read [fillcolor="#EA4335",

fontcolor="#FFFFFF", label="9. Measure Absorbance (570 nm)"];

node_analyze [fillcolor="#EA4335", fontcolor="#FFFFFF", label="10.

Calculate IC50"]; node_end [shape=ellipse, fillcolor="#4285F4",

fontcolor="#FFFFFF", label="End"];

node_start -> node_culture; node_culture -> node_seed; node_seed ->

node_prepare; node_prepare -> node_treat; node_treat ->

node_incubate_72h; node_incubate_72h -> node_mtt; node_mtt ->

node_incubate_4h; node_incubate_4h -> node_solubilize; node_solubilize

-> node_read; node_read -> node_analyze; node_analyze -> node_end; }

Caption: Experimental workflow for determining the IC50 of Imatinib via MTT assay.

Pharmacokinetic Sample Analysis
The quantification of Imatinib and its primary metabolite, CGP74588, in plasma samples is

crucial for pharmacokinetic studies. A validated method for this analysis is liquid

chromatography coupled with tandem mass spectrometry (LC/MS/MS).[10]

Methodology Overview:
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Sample Preparation: Plasma samples are typically processed to precipitate proteins and

extract the analytes of interest.

Chromatography: The extracted samples are injected into a liquid chromatography system to

separate Imatinib and its metabolite from other plasma components.

Mass Spectrometry: The separated compounds are then introduced into a tandem mass

spectrometer for detection and quantification. A deuterated internal standard of Imatinib is

often used to ensure accuracy and precision.[10]

Quantification: The concentration of Imatinib and CGP74588 is determined by comparing

their peak areas to that of the internal standard, with a typical lower limit of quantification

around 5 ng/mL.[10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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